molecular formula C7H13NO2 B185598 5,5-dimethylpyrrolidine-2-carboxylic Acid CAS No. 146954-59-8

5,5-dimethylpyrrolidine-2-carboxylic Acid

Cat. No.: B185598
CAS No.: 146954-59-8
M. Wt: 143.18 g/mol
InChI Key: DEMIRSVUSWJCFT-UHFFFAOYSA-N
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Description

5,5-Dimethylpyrrolidine-2-carboxylic acid is a derivative of proline, a significant amino acid in biochemistry. This compound has garnered attention due to its unique biological and chemical properties. It is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield .

Chemical Reactions Analysis

5,5-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,5-Dimethylpyrrolidine-2-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of various chemical products.

Mechanism of Action

The mechanism by which 5,5-dimethylpyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

5,5-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Proline: A fundamental amino acid with similar structural features.

    4,4-Dimethylpyrrolidine-2-carboxylic acid: Another derivative with slight structural variations.

    Pyrrolidine-2-carboxylic acid: The parent compound with a simpler structure.

Properties

IUPAC Name

5,5-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMIRSVUSWJCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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